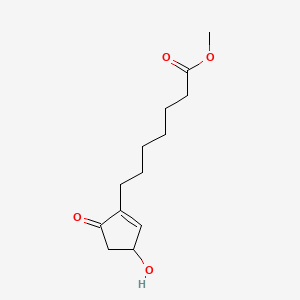

Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate

Overview

Description

Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate is a key intermediate in the synthesis of misoprostol, a synthetic analog of prostaglandin E1. This compound is notable for its role in the pharmaceutical industry, particularly in the treatment of peptic ulcer disease and for labor induction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate involves several steps:

Friedel-Crafts Reaction: The key step involves a zinc chloride catalyzed Friedel-Crafts reaction between furan and 2,9-oxonanedione.

Methylation: Sulfuric acid catalyzed methylation of 8-(furan-2-yl)-8-oxooctanoic acid.

Reduction and Piancatelli Rearrangement: Sequential reduction followed by zinc chloride catalyzed Piancatelli rearrangement results in the formation of the compound.

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route, with optimization for yield and purity. The process starts from commercially available suberic acid and proceeds through the aforementioned steps to achieve a 40% yield over five steps .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.

Reduction: Reduction reactions can occur at the carbonyl groups.

Substitution: The compound can participate in substitution reactions, especially at the cyclopentene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Conditions for substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products:

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include alcohols or alkanes.

Substitution: Products vary depending on the nucleophile used, resulting in different substituted cyclopentene derivatives.

Scientific Research Applications

Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its role in biochemical pathways and its interactions with biological molecules.

Medicine: As a precursor to misoprostol, it is crucial in the development of drugs for gastrointestinal and obstetric applications.

Mechanism of Action

The mechanism of action of methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate involves its conversion to misoprostol, which then exerts its effects by mimicking the action of prostaglandin E1. Misoprostol binds to prostaglandin receptors, leading to various physiological responses such as the inhibition of gastric acid secretion and the induction of uterine contractions .

Comparison with Similar Compounds

- Methyl 8-(3-hydroxy-5-oxocyclopent-1-enyl)octanoate

- Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate

Comparison: this compound is unique due to its specific structure that makes it an ideal intermediate for the synthesis of misoprostol. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic applications .

Biological Activity

Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate, also known by its CAS numbers 40098-26-8 and 42541-96-8, is a compound of significant interest due to its biological activity and potential applications in medicinal chemistry. This article delves into its biological properties, synthesis, and relevant case studies.

Molecular Formula: CHO

Molecular Weight: 240.296 g/mol

Density: 1.1 g/cm³

Boiling Point: Approximately 378.4 °C (predicted)

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 240.296 g/mol |

| Density | 1.1 g/cm³ |

| Boiling Point | 378.4 °C |

| Melting Point | Not available |

Biological Activity

This compound is primarily recognized for its role as a precursor in the synthesis of prostaglandins, which are lipid compounds that perform various hormone-like functions in the body. Prostaglandins are involved in processes such as inflammation, blood flow regulation, and the formation of blood clots.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

- Prostaglandin Synthesis : It serves as a reagent in synthesizing naturally occurring prostaglandins and their congeners, which are crucial for numerous physiological processes .

- Anti-inflammatory Properties : Prostaglandins derived from this compound may exhibit anti-inflammatory effects, making them potential candidates for therapeutic agents in treating inflammatory diseases .

- Receptor Interaction : The hydroxyl group and cyclopentenone structure contribute to its ability to interact with specific receptors involved in inflammatory responses .

Case Study 1: Prostaglandin Synthesis

In a study focused on the synthesis of prostaglandins, this compound was successfully used as an intermediate to produce various prostaglandin analogs. These compounds demonstrated enhanced biological activity compared to their natural counterparts, suggesting that modifications in the cyclopentenone structure can significantly influence efficacy .

Case Study 2: Anti-inflammatory Activity

Research has indicated that derivatives of this compound exhibit notable anti-inflammatory properties in vitro. These derivatives were tested against standard inflammatory markers, showing a reduction in pro-inflammatory cytokines .

Synthesis Methods

The synthesis of this compound typically involves several steps starting from commercially available precursors. The key reactions include:

- Formation of Cyclopentenone : The initial step involves creating the cyclopentenone structure through a series of reactions involving heptanoic acid derivatives.

- Hydroxylation : The introduction of the hydroxyl group is achieved via specific hydrolysis reactions.

- Esterification : Finally, the compound is esterified to yield methyl ester form, which enhances its solubility and bioavailability .

Properties

IUPAC Name |

methyl 7-(3-hydroxy-5-oxocyclopenten-1-yl)heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h8,11,14H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKUWAVOSCVDCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCC1=CC(CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960548 | |

| Record name | Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40098-26-8 | |

| Record name | Norprostol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040098268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 7-(3-hydroxy-5-oxo-1-cyclopenten-1-yl)heptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORPROSTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I3O2MY5FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.